![molecular formula C19H19N3OS B2829125 N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide CAS No. 2034566-84-0](/img/structure/B2829125.png)
N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide
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Description
N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C19H19N3OS and its molecular weight is 337.44. The purity is usually 95%.
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Scientific Research Applications
Antitumor Applications
- Synthesis and Cytotoxicity Evaluation of Pyrimidine Derivatives : A series of pyrimidine derivatives linked to thiophene, pyrazole, and thiazole moieties demonstrated significant antitumor activity against a variety of human tumor cell lines, including hepatocellular carcinoma (HepG2), colon cancer (HCT-116), and breast cancer (MCF-7) (Masaret, 2021).
- Novel Synthesis and Antitumor Evaluation : Different heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings showed high antiproliferative activity against cancer cell lines including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (Shams et al., 2010).
Antimicrobial Applications
- Synthesis and Antimicrobial Activity of Heterocycles Incorporating Antipyrine Moiety : A study focused on the synthesis of compounds incorporating the antipyrine moiety, which were then evaluated as antimicrobial agents (Bondock et al., 2008).
Antimicrobial and Antitumor Activities
- Green Synthesis of N-substituted Benzimidazoles as MRSA Inhibitors : N-substituted phenyl acetamide benzimidazole derivatives exhibited significant antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA), highlighting their potential as antimicrobial agents (Chaudhari et al., 2020).
Chemical Synthesis and Biological Activity Evaluation
- Rhodium-Catalyzed Directed C-H Amidation : A study on the Rh(III)-catalyzed directed ortho-amidation of 2-arylimidazoheterocycles using dioxazolone as an amidating reagent. This method provides a straightforward approach to synthesizing a variety of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide derivatives, showcasing the chemical versatility of similar compounds (Samanta et al., 2019).
properties
IUPAC Name |
N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c23-19(12-14-6-5-11-24-14)21-16-8-2-1-7-15(16)17-13-22-10-4-3-9-18(22)20-17/h1-2,5-8,11,13H,3-4,9-10,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTJMIPFSFEDFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide |
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